N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a benzothiazole core linked via a sulfanyl bridge to a pyridazine ring substituted with a thiophene group.
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS3/c1-11-4-5-12-15(9-11)26-18(19-12)20-16(23)10-25-17-7-6-13(21-22-17)14-3-2-8-24-14/h2-9H,10H2,1H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRXBUUVMPOAJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and thiophene intermediates, followed by their coupling with the pyridazine derivative. The final step involves the formation of the acetamide linkage under controlled conditions, often using reagents such as acetic anhydride and a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the nitrogen atoms in the pyridazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties.
Biology: In biological research, this compound can serve as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, the compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of advanced materials.
Mechanism of Action
The mechanism by which N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins, with the compound binding to these targets and modulating their activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Structural Comparisons
Core Heterocyclic Systems
- Target Compound : Benzothiazole + pyridazine-thiophene.
- N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) : Benzothiazole + thiadiazole-phenylurea. The nitro group enhances electron-withdrawing effects, while the thiadiazole contributes to planar rigidity .
- EP3 348 550A1 Derivatives (e.g., N-(6-trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide) : Trifluoromethyl group improves metabolic stability and lipophilicity .
Substituent Effects
- The pyridazine-thiophene group in the target compound may enhance π-π stacking and hydrophobic interactions compared to pyridine or phenyl substituents in analogs .
- Thiophene’s electron-rich nature contrasts with nitro or trifluoromethyl groups, altering charge distribution and binding affinity .
Table 1: Structural and Physicochemical Properties
Anticancer and Enzyme Inhibition
- Compound 6d () : Exhibits potent VEGFR-2 inhibition (IC₅₀ = 0.12 µM) and antiproliferative activity against cancer cell lines. Molecular docking suggests interactions with VEGFR-2’s ATP-binding pocket .
- EP3 348 550A1 Derivatives () : Show anticancer activity, likely due to trifluoromethyl-enhanced stability and membrane permeability .
Apoptosis and Cell Cycle Effects
- Compound 6d induces G2/M phase arrest and apoptosis in HepG2 cells . Structural analogs with sulfanyl linkages (e.g., ’s indole-acetamide derivatives) demonstrate similar pro-apoptotic effects .
Pharmacokinetic Predictions
- Compound 6d () : Predicted logP = 2.8, moderate solubility (0.1 mg/mL). The nitro group may reduce metabolic stability .
- EP3 348 550A1 Derivatives () : High logP (3.5) suggests favorable membrane permeability but poor aqueous solubility (0.03 mg/mL) .
- Target Compound : Predicted logP = 3.2 balances lipophilicity and solubility (0.05 mg/mL), with thiophene enhancing metabolic resistance compared to nitro groups.
Biological Activity
N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This article focuses on the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 368.47 g/mol. The compound features multiple functional groups that contribute to its biological activity, including a benzothiazole moiety and a pyridazine ring.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆N₄S₂ |
| Molecular Weight | 368.47 g/mol |
| Solubility | Soluble in DMSO |
| LogP | 3.5 |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the benzothiazole structure have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound has been included in anticancer screening libraries due to its structural features that suggest potential cytotoxic effects against cancer cells. Preliminary data suggest that it may inhibit cell proliferation in various cancer cell lines, although specific IC50 values remain to be established .
The proposed mechanism of action involves the inhibition of key enzymes involved in cellular processes. For example, the thioether linkage in the compound may interact with thiol groups in proteins, potentially leading to disruption of cellular signaling pathways . Additionally, docking studies have suggested favorable interactions with targets associated with cancer and microbial resistance .
Study 1: Antitubercular Activity
In a study focusing on anti-tubercular agents, derivatives similar to this compound were synthesized and evaluated against Mycobacterium tuberculosis. Several derivatives demonstrated promising activity with IC50 values ranging from 1.35 to 2.18 μM, indicating that modifications to the benzothiazole structure can enhance efficacy against tuberculosis .
Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was conducted on HEK-293 cells to evaluate the safety profile of the compound. Results indicated low toxicity levels at therapeutic concentrations, suggesting a favorable safety margin for further development in clinical applications .
Q & A
Q. What are the standard synthetic routes for this compound, and how are intermediates validated?
The compound is synthesized via multi-step reactions involving:
- Step 1 : Condensation of 6-methyl-1,3-benzothiazol-2-amine with chloroacetyl chloride in acetone under reflux with K₂CO₃ as a base .
- Step 2 : Thiol-ene "click" chemistry to introduce the pyridazine-thiophene moiety using appropriate mercapto derivatives (e.g., 6-(thiophen-2-yl)pyridazine-3-thiol) .
- Validation : Intermediates are confirmed via melting points, IR (C=O and S-H stretches), and ¹H/¹³C NMR (e.g., benzothiazole proton signals at δ 7.2–8.1 ppm) .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
Key methods include:
- IR spectroscopy : Confirms acetamide C=O (~1650–1700 cm⁻¹) and C-S bonds (~600–700 cm⁻¹) .
- NMR : ¹H NMR identifies aromatic protons (benzothiazole, pyridazine, thiophene) and methyl groups (δ 2.5–2.7 ppm for CH₃). ¹³C NMR confirms carbonyl (170–180 ppm) and heterocyclic carbons .
- Mass spectrometry : High-resolution MS validates molecular ion peaks and fragmentation patterns .
Q. How is the compound’s purity assessed during synthesis?
Purity is determined via:
- Elemental analysis (C, H, N, S) to match theoretical and experimental values (±0.3%) .
- HPLC : A validated method using a C18 column, mobile phase (acetonitrile:water), and UV detection at 254 nm ensures >98% purity .
Q. What in vitro assays are used for initial biological screening?
Common assays include:
- Antiproliferative activity : MTT assay against cancer cell lines (e.g., HepG2, MCF-7) .
- Enzyme inhibition : VEGFR-2 kinase inhibition measured via ADP-Glo™ assay, with IC₅₀ values calculated using dose-response curves .
Q. What structural features influence its bioactivity?
- The benzothiazole core enhances DNA intercalation and kinase binding .
- The thiophene-pyridazine moiety improves solubility and π-π stacking in enzyme active sites .
- Sulfanyl linkages increase metabolic stability compared to ether or amine bonds .
Advanced Research Questions
Q. How can molecular docking elucidate its binding mode with VEGFR-2?
- Methodology : Use AutoDock Vina or Schrödinger Suite to dock the compound into the VEGFR-2 ATP-binding site (PDB: 4ASD).
- Key interactions : Hydrogen bonds with Cys919 and hydrophobic interactions with Leu840/Val848 .
- Validation : Compare docking scores (e.g., ΔG = −9.2 kcal/mol) with co-crystallized inhibitors (e.g., sorafenib) .
Q. How to resolve discrepancies in reported VEGFR-2 inhibition data across derivatives?
- Experimental variables : Check assay conditions (ATP concentration, incubation time). For example, IC₅₀ values vary if ATP levels deviate from 10 µM .
- Compound stability : Use HPLC to confirm integrity after dissolution (e.g., DMSO stock degradation over 72 hours) .
- Computational validation : Re-run docking with protonation states adjusted to physiological pH .
Q. What computational strategies optimize its synthetic route?
- Reaction design : Apply ICReDD’s quantum chemical calculations (e.g., DFT for transition state analysis) and machine learning to predict optimal solvents/catalysts .
- Case study : Replacing acetone with DMF increases thiol-ene reaction yield by 15% .
Q. How to predict its pharmacokinetic properties preclinically?
- In silico tools : Use PreADMET or SwissADME to estimate logP (2.8), solubility (−4.2), and CYP450 inhibition .
- In vitro assays : Caco-2 permeability (Papp > 1 × 10⁻⁶ cm/s) and microsomal stability (t₁/₂ > 30 min) .
Q. What mechanistic insights do apoptosis assays provide?
- Flow cytometry : Annexin V/PI staining shows dose-dependent early apoptosis (e.g., 25% at 10 µM) .
- Western blot : Downregulation of Bcl-2 and cleavage of caspase-3 confirm mitochondrial pathway activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
